1-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)urea 1-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 1049258-74-3
VCID: VC11930608
InChI: InChI=1S/C15H14N4O3S/c20-14-6-5-11(12-3-1-9-22-12)18-19(14)8-7-16-15(21)17-13-4-2-10-23-13/h1-6,9-10H,7-8H2,(H2,16,17,21)
SMILES: C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CS3
Molecular Formula: C15H14N4O3S
Molecular Weight: 330.4 g/mol

1-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)urea

CAS No.: 1049258-74-3

Cat. No.: VC11930608

Molecular Formula: C15H14N4O3S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

1-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)urea - 1049258-74-3

Specification

CAS No. 1049258-74-3
Molecular Formula C15H14N4O3S
Molecular Weight 330.4 g/mol
IUPAC Name 1-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-thiophen-2-ylurea
Standard InChI InChI=1S/C15H14N4O3S/c20-14-6-5-11(12-3-1-9-22-12)18-19(14)8-7-16-15(21)17-13-4-2-10-23-13/h1-6,9-10H,7-8H2,(H2,16,17,21)
Standard InChI Key HXKHFOUKNZCXFD-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CS3
Canonical SMILES C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CS3

Introduction

The compound 1-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)urea is a synthetic organic molecule that incorporates multiple heterocyclic moieties. It is structurally characterized by:

  • A furan ring, contributing to aromaticity and potential biological activity.

  • A pyridazinone core, which is a six-membered ring containing nitrogen atoms and a ketone group.

  • A thiophene ring, another aromatic heterocycle known for its electronic properties.

  • A urea functional group, which often enhances hydrogen bonding and biological interaction.

This compound is of interest in medicinal chemistry due to its potential pharmacological activities stemming from its heterocyclic framework.

Structural and Molecular Features

PropertyDetails
Molecular FormulaC14_{14}H14_{14}N4_4O3_{3}S
Molecular Weight318.35 g/mol
Functional GroupsFuran, Pyridazinone, Thiophene, Urea
Key BondsC-N (urea linkage), C=O (ketone), aromatic C-C bonds
Predicted SolubilityModerate in polar solvents like DMSO or ethanol due to urea and ketone groups

The compound’s design allows for hydrogen bonding, π-stacking interactions, and hydrophobic contacts, which are critical for biological activity.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the pyridazinone core: This can be achieved via cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

  • Functionalization with furan and thiophene rings: These groups can be introduced through nucleophilic substitution or palladium-catalyzed coupling reactions.

  • Urea linkage formation: The final step typically involves reacting an amine group with an isocyanate or carbamoyl chloride.

This multistep synthesis ensures the precise assembly of the heterocyclic scaffold.

Potential Biological Activities

Heterocyclic compounds like this one are known for their diverse pharmacological properties. Based on its structure, the compound may exhibit:

  • Antimicrobial Activity: The furan and thiophene rings are common in antimicrobial agents due to their ability to disrupt microbial membranes or enzymes.

  • Anti-inflammatory Properties: The pyridazinone core is often associated with COX enzyme inhibition.

  • Enzyme Inhibition: Urea derivatives frequently act as enzyme inhibitors by mimicking transition states in enzymatic reactions.

Further studies are required to confirm these activities through in vitro and in vivo assays.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are commonly employed:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to the aromatic rings, urea group, and ketone.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To detect characteristic functional group vibrations (e.g., C=O stretch around 1700 cm1^{-1}).

  • Elemental Analysis: To verify the compound's empirical formula.

Research Findings from Related Compounds

Several studies have highlighted the significance of similar heterocyclic compounds:

  • Pyridazinones have been explored as anti-inflammatory agents due to their ability to inhibit prostaglandin synthesis .

  • Thiophene derivatives have shown antifungal activity against plant pathogens .

  • Urea-containing compounds have demonstrated urease inhibitory activity, making them candidates for treating infections caused by urease-producing bacteria .

Applications and Future Directions

The compound’s heterocyclic nature makes it a promising candidate for:

  • Drug Development: As a lead molecule for anti-inflammatory or antimicrobial agents.

  • Material Science: Its aromatic rings may contribute to electronic applications like organic semiconductors.

  • Catalysis: Pyridazinone-based compounds are sometimes used as ligands in catalytic systems.

Future research should focus on:

  • High-throughput screening for biological activity.

  • Structural optimization to enhance efficacy and reduce toxicity.

  • Computational studies to predict binding modes with biological targets.

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